molecular formula C26H30N4O3 B2992848 N-(4-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251627-88-9

N-(4-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2992848
CAS RN: 1251627-88-9
M. Wt: 446.551
InChI Key: DUIWVIIQSUSEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mitochondrial Protein Modifications and Hepatotoxicity

Research on compounds structurally related to acetaminophen (APAP), such as N-acetyl-p-benzoquinone imine (NAPQI), emphasizes their impact on mitochondrial proteins, leading to hepatotoxicity. For instance, studies have shown that APAP overdose leads to significant alterations in liver function, highlighting the role of mitochondrial protein modifications in liver toxicity. This research provides insights into the mechanisms of liver failure due to drug overdose and highlights the importance of understanding chemical interactions at the mitochondrial level (Andringa et al., 2008).

Biomarkers of Oxidative Stress

Another research area involves identifying novel biomarkers of oxidative stress induced by drug metabolism. For example, studies on paracetamol metabolites like di-paracetamol and 3-nitro-paracetamol explore their formation through enzymatic and non-enzymatic pathways. These metabolites serve as potential markers for studying oxidative stress in humans, providing a basis for understanding the broader impacts of drug metabolism on human health (Trettin et al., 2014).

Understanding NMDA Receptor Ligands

Compounds with functionalities similar to the specified chemical might also be explored for their interaction with neurotransmitter receptors, such as the NMDA receptor. Research on ligands like [11C]GMOM for PET imaging of the NMDA receptor in humans helps in understanding receptor distribution and function in the brain. This type of study is crucial for developing therapeutic strategies targeting neurological diseases (van der Doef et al., 2015).

Metabolism and Toxicokinetics

Studies on the metabolism and toxicokinetics of compounds, including their transformation into various metabolites, are critical for assessing human exposure and health risks. This includes exploring metabolic pathways, identifying metabolites, and understanding their toxicological implications. Research in this area aims to enhance biomonitoring methods and risk assessment strategies for chemicals to which humans are exposed (Nihlen et al., 1998).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-4-19-6-8-20(9-7-19)28-23(31)16-30-15-22(26(33)29-13-11-17(2)12-14-29)24(32)21-10-5-18(3)27-25(21)30/h5-10,15,17H,4,11-14,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWVIIQSUSEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.